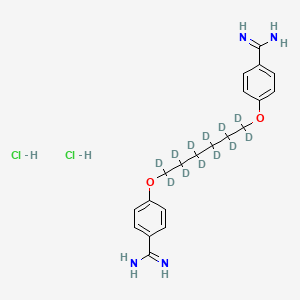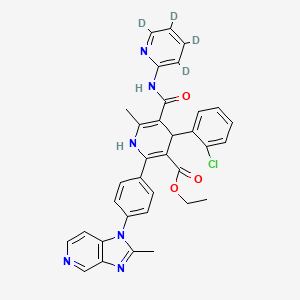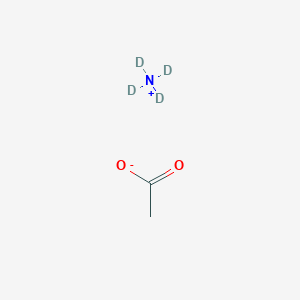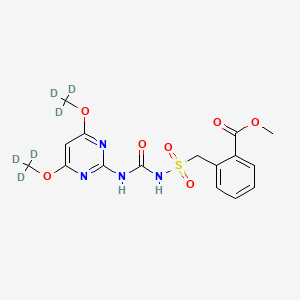
Bensulfuron-methyl-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bensulfuron-methyl-d6 is a deuterated form of Bensulfuron-methyl, a sulfonylurea herbicide. This compound is primarily used as an internal standard for the determination of pesticide residues by liquid chromatography-mass spectrometry (LC-MS) . Bensulfuron-methyl itself is widely used in agriculture to control broadleaf and sedge weeds in rice fields .
Vorbereitungsmethoden
The synthesis of Bensulfuron-methyl-d6 involves the incorporation of deuterium atoms into the Bensulfuron-methyl molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the methyl ester of 2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluic acid.
Deuteration: The methyl ester is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The final product, this compound, is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes and stringent quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Bensulfuron-methyl-d6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents such as hydrogen peroxide, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bensulfuron-methyl-d6 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in LC-MS for the accurate quantification of pesticide residues in environmental and biological samples.
Environmental Studies: Research on the degradation and persistence of this compound in soil and water helps in understanding its environmental impact and developing bioremediation strategies.
Wirkmechanismus
Bensulfuron-methyl-d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism include the ALS enzyme and the associated biosynthetic pathways for valine, leucine, and isoleucine.
Vergleich Mit ähnlichen Verbindungen
Bensulfuron-methyl-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Similar compounds include other sulfonylurea herbicides such as:
Nicosulfuron: Used for controlling grass weeds in maize.
Halosulfuron-methyl: Effective against broadleaf weeds and nutsedge in various crops.
Pyrazosulfuron: Used in rice fields for controlling broadleaf and sedge weeds.
Ethoxysulfuron: Applied in sugarcane and rice for weed control.
These compounds share a similar mode of action by inhibiting the ALS enzyme but differ in their specific chemical structures and applications.
Eigenschaften
Molekularformel |
C16H18N4O7S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |
InChI-Schlüssel |
XMQFTWRPUQYINF-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


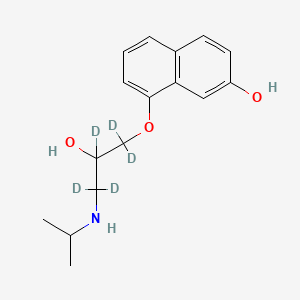
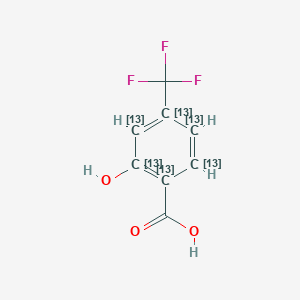
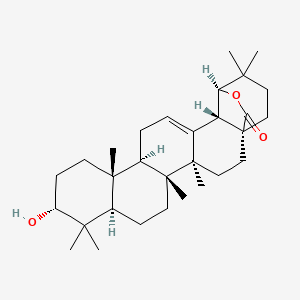
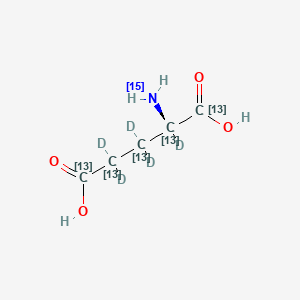
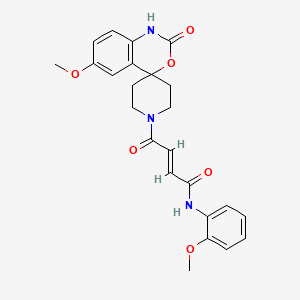
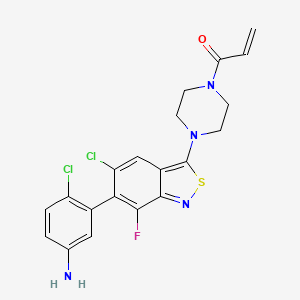
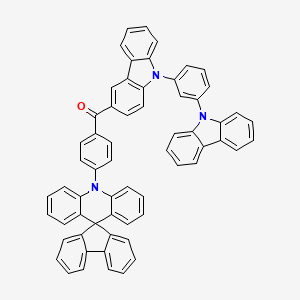
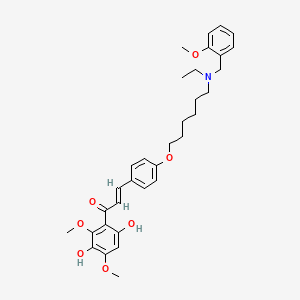
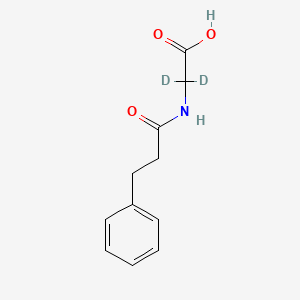
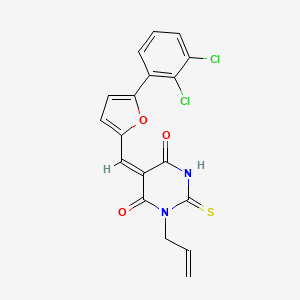
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
